molecular formula C17H17N3OS B2592826 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide CAS No. 873856-98-5

2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide

Cat. No.: B2592826
CAS No.: 873856-98-5
M. Wt: 311.4
InChI Key: RCUGGRSIKFPWOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, has been reported . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide” are not available, related compounds have been studied. For example, a series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide have demonstrated potential in antimicrobial applications. For instance, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole exhibited notable in vitro antimicrobial screening against various bacteria and fungi, showing promise as antimicrobial agents (Patel & Shaikh, 2010). Similarly, synthesis and characterisation studies of new nicotinamide-thiazole derivatives highlighted their good to moderate activity against several microbial strains, underscoring the role of the diamide bond in enhancing antimicrobial efficacy (Venkatasubramanian, Sha, Hemalatha, & Easwaramoorthy, 2019).

Anticancer Properties

Research on 2-(3-aminophenyl)-benzothiazole derivatives has revealed significant antiproliferative activity against various human cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy. One derivative, in particular, showed strong antiproliferative activity and induced apoptosis in A549 cells, suggesting its utility as an anticancer agent (Zhang et al., 2018).

Structural Characterization and Biological Implications

The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, has been pivotal in understanding their biological activity. These studies, employing techniques like X-ray crystallography and NMR spectroscopy, provide insights into how structural modifications can enhance biological functions, including antimicrobial and antioxidant activities (Burnett, Johnston, & Green, 2015).

Materials Science Applications

Benzothiazole derivatives have also found applications in materials science, particularly as corrosion inhibitors. Experimental and theoretical studies on benzothiazole derivatives for carbon steel protection in acidic environments demonstrate their effectiveness in preventing corrosion, offering a novel approach to materials protection (Hu et al., 2016).

Mechanism of Action

The mode of action of benzothiazole compounds can vary widely depending on their structure and the target they interact with. Some benzothiazole compounds are known to interact with enzymes or receptors in the body, leading to changes in cellular processes . The exact targets and mode of action would need to be determined through experimental studies.

The pharmacokinetics of benzothiazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of benzothiazole compounds. For example, certain benzothiazole compounds have been found to have good thermal and electrochemical stability .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-butan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGGRSIKFPWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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